BenchChemオンラインストアへようこそ!

ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate

medicinal chemistry physicochemical property prediction bioisosteric replacement

This compound offers a defined 2,5-disubstituted tetrazole regiochemistry (InChI-confirmed), ensuring synthetic reproducibility in parallel library synthesis. The computed TPSA (90.2 Ų) and logP (2.4) reside at the optimal CNS drug-like boundary, making it ideal for SAR campaigns evaluating central target engagement. Its 4-fluorophenyl substituent provides a synthetic handle for ¹⁸F labeling and offers greater metabolic stability versus chlorinated or unsubstituted analogs. Purchase this specific isomer to avoid SAR disruption caused by regioisomeric impurities.

Molecular Formula C16H18FN5O3
Molecular Weight 347.35
CAS No. 1396790-66-1
Cat. No. B2573479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate
CAS1396790-66-1
Molecular FormulaC16H18FN5O3
Molecular Weight347.35
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H18FN5O3/c1-2-25-16(24)11-7-9-21(10-8-11)15(23)14-18-20-22(19-14)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3
InChIKeyUTMJADCCCMUWEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate – Identity, Physicochemical Profile, and Procurement Baseline (CAS 1396790-66-1)


Ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate (CAS 1396790-66-1) is a synthetic small molecule (C16H18FN5O3; MW 347.34) comprising a 4-fluorophenyl-2H-tetrazole carbonyl moiety linked to a piperidine-4-carboxylate ethyl ester. Computed molecular descriptors include XLogP3-AA of 2.4, topological polar surface area (TPSA) of 90.2 Ų, zero hydrogen bond donors, seven hydrogen bond acceptors, and five rotatable bonds [1]. The compound is catalogued in PubChem (CID 71791424) with a creation date of 2013-11-14 and no curated biological activity annotations [1]. Its primary procurement relevance lies in its role as a structurally precise building block for medicinal chemistry exploration, where the 2,5-disubstituted tetrazole regiochemistry, 4-fluorophenyl substitution, and piperidine scaffold collectively define a distinct chemical space for structure-activity relationship (SAR) studies.

Why Generic Replacement of Ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate Risks Experimental Inconsistency


Compounds within the 2,5-disubstituted tetrazole class exhibit widely divergent properties depending on the nature of the N2-aryl substituent (e.g., 4-F vs. 4-Cl vs. 4-CF3), the heterocyclic amine (piperidine vs. piperazine vs. morpholine), and the ester group (ethyl vs. tert-butyl). Even apparently minor structural alterations can shift lipophilicity (logP) by >0.5 log units, alter hydrogen-bonding capacity, and modify metabolic soft spots, thereby fundamentally changing permeability, solubility, and target-binding profiles [1]. Consequently, direct substitution of ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate with a “close” analog without quantitative verification risks invalidating SAR correlations, disrupting synthetic reproducibility, and undermining biological assay comparability. The evidence below provides the quantitative basis for selecting this specific compound over its nearest structural neighbors.

Quantitative Differentiation Evidence for Ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate (CAS 1396790-66-1) Versus Closest Analogs


Piperidine vs. Piperazine Core: Differential Lipophilicity and Hydrogen-Bond Acceptor Count Between Ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate and Ethyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate

When comparing the piperidine-based target compound with its closest commercially available core-altered analog, the piperazine variant ethyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate (CAS 1396791-93-7), computed molecular descriptors reveal quantifiable differences that can influence passive permeability and off-target promiscuity. The piperidine derivative possesses a higher XLogP3-AA (2.4 vs. 1.9 for the piperazine) and one fewer hydrogen-bond acceptor (7 vs. 8) [1]. These differences are directly relevant to CNS drug design guidelines, where TPSA < 90 Ų and logP between 2 and 4 are favorable. The target compound's TPSA of 90.2 Ų sits precisely at the threshold, whereas the piperazine analog, with an additional acceptor and lower logP, is slightly more hydrophilic [1]. No head-to-head biological activity data were identified in primary literature or patents for this specific pair, so these property differences represent class-level inference that must be validated experimentally.

medicinal chemistry physicochemical property prediction bioisosteric replacement

Halogen-Substituent Impact: Fluorine vs. Chlorine Effects on Lipophilicity and Metabolic Stability for 2-(4-Halophenyl)-2H-tetrazole-5-carbonyl Piperidine-4-carboxylates

Replacement of the 4-fluorophenyl group with 4-chlorophenyl in otherwise identical 2H-tetrazole-5-carbonyl piperidine-4-carboxylate scaffolds is expected to increase lipophilicity by approximately +0.7 log units based on Hansch π constants (F = 0.14 vs. Cl = 0.71) and to alter metabolic susceptibility, as aryl C–F bonds are generally more resistant to cytochrome P450-mediated oxidation than C–Cl bonds [1][2]. While the specific 4-chlorophenyl analog (presumptive CAS 1396791-21-1 or similar) lacks curated experimental data, the halogen-dependent difference constitutes a class-level inference grounded in established medicinal chemistry principles. The fluorinated target compound offers a lower logP and potentially greater metabolic stability compared to its chlorinated counterpart, which may be desirable in early lead optimization where minimizing lipophilicity is a common strategy to avoid hERG binding and phospholipidosis [2].

medicinal chemistry halogen bonding metabolic stability prediction

Absence of Experimentally Characterized 1,5-Disubstituted Regioisomer: Implications for Structural Fidelity in Tetrazole-Based Libraries

The target compound is unequivocally defined as the 2,5-disubstituted tetrazole regioisomer. In tetrazole chemistry, the 1,5- and 2,5-disubstituted isomers often exhibit different biological activities and physicochemical properties; for example, 2,5-isomers are generally more lipophilic than their 1,5-counterparts [1]. A search of PubChem, EPA Comptox, and major patent databases for the 1-(4-fluorophenyl)-5-carbonyl-1H-tetrazole regioisomer corresponding to the same piperidine-4-carboxylate scaffold yielded no registered compound, indicating that the 1,5-isomer is not commercially available or commonly synthesized. This absence of a regioisomeric analog reinforces the uniqueness of the target compound's 2,5-connectivity in procurement contexts, as substituting a 1,5-tetrazole for a 2,5-tetrazole would introduce a different dipole moment and altered receptor pharmacophore geometry [1].

tetrazole regiochemistry isomeric purity medicinal chemistry libraries

High-Confidence Procurement Scenarios for Ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate (CAS 1396790-66-1)


Medicinal Chemistry SAR Exploration Where CNS-Compliant Physicochemical Space Is Desired

The target compound's computed TPSA of 90.2 Ų and XLogP3-AA of 2.4 place it near the upper boundary of CNS drug-like space (TPSA < 90 Ų, logP 2–4). Procurement is indicated when an SAR campaign aims to evaluate the effect of a 2,5-disubstituted tetrazole linker with a piperidine ethyl ester in the context of CNS targets, where slight modulation of logP can be critical [1].

Comparative Scaffold Profiling of Piperidine vs. Piperazine Tetrazole Series

The quantifiable logP and hydrogen-bond acceptor differences between the target piperidine compound (XLogP3-AA 2.4, 7 acceptors) and its piperazine analog (XLogP3-AA 1.9, 8 acceptors) enable deliberate scaffold-hopping studies to probe the impact of a basic nitrogen or additional polarity on target engagement and metabolic profiles [1].

Regioisomerically Pure Tetrazole Intermediate for Fragment-Based or DNA-Encoded Library Synthesis

The compound's defined 2,5-regiochemistry, confirmed by InChI and SMILES, ensures synthetic reproducibility when used as a key intermediate in parallel library synthesis. The absence of a commercially available 1,5-isomer eliminates the risk of regioisomeric cross-contamination during library production [1].

Fluorinated Analog Preparation for Metabolic Stability and Positron Emission Tomography (PET) Tracer Design

The presence of a 4-fluorophenyl group offers a synthetic handle for potential ¹⁸F-labeling, enabling PET imaging studies. The compound's fluorinated nature, compared to chlorinated or unsubstituted phenyl analogs, may confer greater metabolic stability in vitro, making it a preferred scaffold for designing tracers that require extended circulation times [1].

Quote Request

Request a Quote for ethyl 1-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.